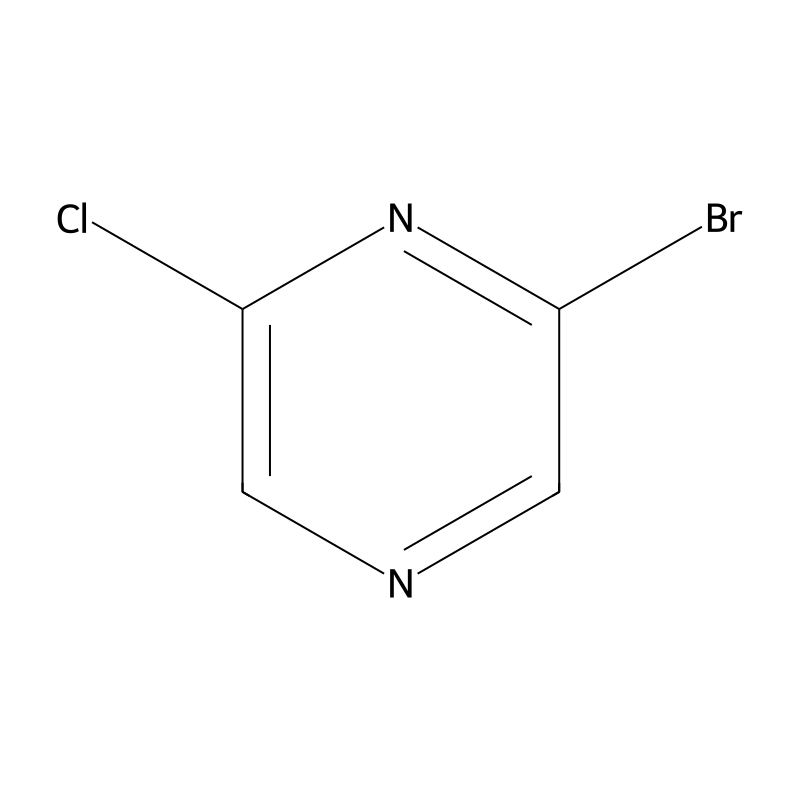

2-Bromo-6-chloropyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Synthesis:

Building Block for Drug Discovery

Due to its reactive bromine and chlorine groups, 2-bromo-6-chloropyrazine can serve as a versatile building block for synthesizing various pharmaceutical compounds and bioactive molecules. Its ability to undergo diverse substitution reactions allows scientists to introduce various functionalities, potentially leading to novel drugs. Source: Procurenet Limited, "Premium Grade 2-Bromo-6-chloropyrazine CPR: Your Reliable Partner in Research":

Inhibitor Development

Research suggests 2-bromo-6-chloropyrazine might be useful in developing enzyme inhibitors. By strategically modifying the molecule, scientists can potentially create inhibitors for specific enzymes involved in various diseases, paving the way for targeted therapeutic interventions. Source: Sigma-Aldrich, "2-Bromo-6-chloropyrazine AldrichCPR 916791-07-6":

Chemical Synthesis:

Ethers Production

Studies have shown that 2-bromo-6-chloropyrazine can act as a catalyst in the synthesis of ethers, a class of organic compounds with diverse applications in various industries. This method offers several advantages, including scalability, efficiency, and cleaner reaction processes compared to traditional methods. Source: Biosynth, "FB153393 | 916791-07-6 | 2-Bromo-6-chloropyrazine":

Enol Ether Profile Optimization

Recent research suggests that 2-bromo-6-chloropyrazine can be used to optimize the production of specific enol ethers, another class of organic compounds with various applications in organic synthesis. This could potentially lead to more efficient and targeted synthesis of desired enol ether derivatives. Source: Biosynth, "FB153393 | 916791-07-6 | 2-Bromo-6-chloropyrazine":

2-Bromo-6-chloropyrazine is an organic compound with the molecular formula C4H2BrClN2. It features a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The presence of bromine and chlorine substituents at the 2 and 6 positions, respectively, contributes to its unique chemical properties and reactivity. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its reactivity and biological activity .

Currently, there's no documented research on the mechanism of action of 2-Bromo-6-chloropyrazine in biological systems.

As with most halogenated organic compounds, 2-Bromo-6-chloropyrazine should be handled with care due to potential:

- Skin and eye irritation: Halogen atoms can react with tissues, causing irritation.

- Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.

- Environmental hazards: The disposal of halogenated compounds should follow proper regulations to minimize environmental impact.

- Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles, leading to the formation of new compounds.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, which are useful for synthesizing complex organic molecules.

- Halogenation: Further halogenation can occur, allowing for the introduction of additional halogens into the molecule .

Research indicates that 2-Bromo-6-chloropyrazine exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, suggesting potential roles in medicinal chemistry. Specifically, it may have applications in developing drugs targeting certain diseases due to its ability to modulate biological processes .

Synthesis of 2-Bromo-6-chloropyrazine can be achieved through several methods:

- Halogenation of Pyrazine: Starting from pyrazine, bromination followed by chlorination can yield 2-Bromo-6-chloropyrazine.

- Cycloaddition Reactions: This compound can also be synthesized via cycloaddition reactions involving appropriate precursors that introduce the bromine and chlorine substituents .

- Functional Group Transformations: Existing pyrazine derivatives can be modified through nucleophilic substitution or other transformations to obtain the desired compound .

2-Bromo-6-chloropyrazine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, potentially leading to new therapeutic agents.

- Agrochemicals: The compound may be used in developing pesticides or herbicides due to its biological activity.

- Material Science: Its unique properties could allow for applications in creating novel materials with specific functionalities .

Studies have shown that 2-Bromo-6-chloropyrazine interacts with several biomolecules, including enzymes and receptors. These interactions may influence biochemical pathways, making it a candidate for further investigation in drug discovery and development. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile .

Several compounds share structural similarities with 2-Bromo-6-chloropyrazine. Here are some notable examples:

Each of these compounds possesses unique characteristics that differentiate them from 2-Bromo-6-chloropyrazine, particularly in their reactivity and potential applications.